molecular formula C7H10ClNOS B2705809 3-Thiophen-2-yloxetan-3-amine;hydrochloride CAS No. 1379253-95-8

3-Thiophen-2-yloxetan-3-amine;hydrochloride

Cat. No.: B2705809
CAS No.: 1379253-95-8
M. Wt: 191.67
InChI Key: OTEYHTRVNJSZHE-UHFFFAOYSA-N
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Description

3-Thiophen-2-yloxetan-3-amine;hydrochloride is a chemical compound with the molecular formula C₇H₉NOS·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Scientific Research Applications

3-Thiophen-2-yloxetan-3-amine;hydrochloride has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-2-yloxetan-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of 3-Thiophen-2-yloxetan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiophen-2-yloxetan-3-amine;hydrochloride is unique due to its combination of a thiophene ring with an oxetane and amine group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-thiophen-2-yloxetan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c8-7(4-9-5-7)6-2-1-3-10-6;/h1-3H,4-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEYHTRVNJSZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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